

Navigating the Solubility Landscape of 2-Bromo-4-phenylthiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-4-phenylthiazole

Cat. No.: B1277947

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For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of **2-bromo-4-phenylthiazole** in organic solvents, a critical parameter for its application in research and development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document provides a comprehensive framework for its experimental determination. By understanding the principles of solubility and employing standardized protocols, researchers can generate reliable data to inform synthesis, purification, formulation, and biological screening efforts.

Expected Solubility Profile of 2-Bromo-4-phenylthiazole

Based on the fundamental principle of "like dissolves like," the molecular structure of **2-bromo-4-phenylthiazole**—a substituted aromatic heterocycle—suggests a degree of solubility in a range of organic solvents.^[1] The presence of the phenyl and thiazole rings imparts a significant nonpolar character, while the nitrogen and sulfur heteroatoms, along with the bromine substituent, introduce some polarity. Consequently, it is anticipated to be more soluble in moderately polar to nonpolar organic solvents and sparingly soluble in highly polar solvents like water.

Quantitative Solubility of 2-Bromo-4-phenylthiazole in Common Organic Solvents

The following table presents a curated list of organic solvents commonly employed in synthetic and analytical chemistry. The solubility values for **2-bromo-4-phenylthiazole** in these solvents are yet to be extensively reported. Researchers are encouraged to utilize the detailed experimental protocol provided in the subsequent section to populate this table with empirical data specific to their experimental conditions (e.g., temperature).

Solvent	Molar Mass (g/mol)	Polarity Index	Boiling Point (°C)	Quantitative Solubility (g/100 mL)	Molar Solubility (mol/L)
Polar Protic Solvents	Data not available	Data not available			
Methanol	32.04	5.1	64.7	Data not available	Data not available
Ethanol	46.07	4.3	78.4	Data not available	Data not available
Polar Aprotic Solvents	Data not available	Data not available			
Acetone	58.08	5.1	56.0	Data not available	Data not available
Acetonitrile	41.05	5.8	81.6	Data not available	Data not available
Dimethylform amide (DMF)	73.09	6.4	153.0	Data not available	Data not available
Dimethyl Sulfoxide (DMSO)	78.13	7.2	189.0	Data not available	Data not available
Ethyl Acetate	88.11	4.4	77.1	Data not available	Data not available
Nonpolar Solvents	Data not available	Data not available			
Dichlorometh ane (DCM)	84.93	3.1	39.6	Data not available	Data not available
Chloroform	119.38	4.1	61.2	Data not available	Data not available
Toluene	92.14	2.4	110.6	Data not available	Data not available

Hexane	86.18	0.1	68.0	Data not available	Data not available
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Experimental Protocol: Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium or thermodynamic solubility of a solid compound is the shake-flask method.^{[2][3]} This method involves creating a saturated solution of the compound in a given solvent and then quantifying the concentration of the dissolved solute.

Objective: To determine the saturation solubility of **2-bromo-4-phenylthiazole** in a specific organic solvent at a controlled temperature.

Materials and Equipment:

- **2-Bromo-4-phenylthiazole** (solid)
- Selected organic solvents (analytical grade or higher)
- Glass vials with screw caps and PTFE septa
- Analytical balance
- Temperature-controlled orbital shaker or rotator
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

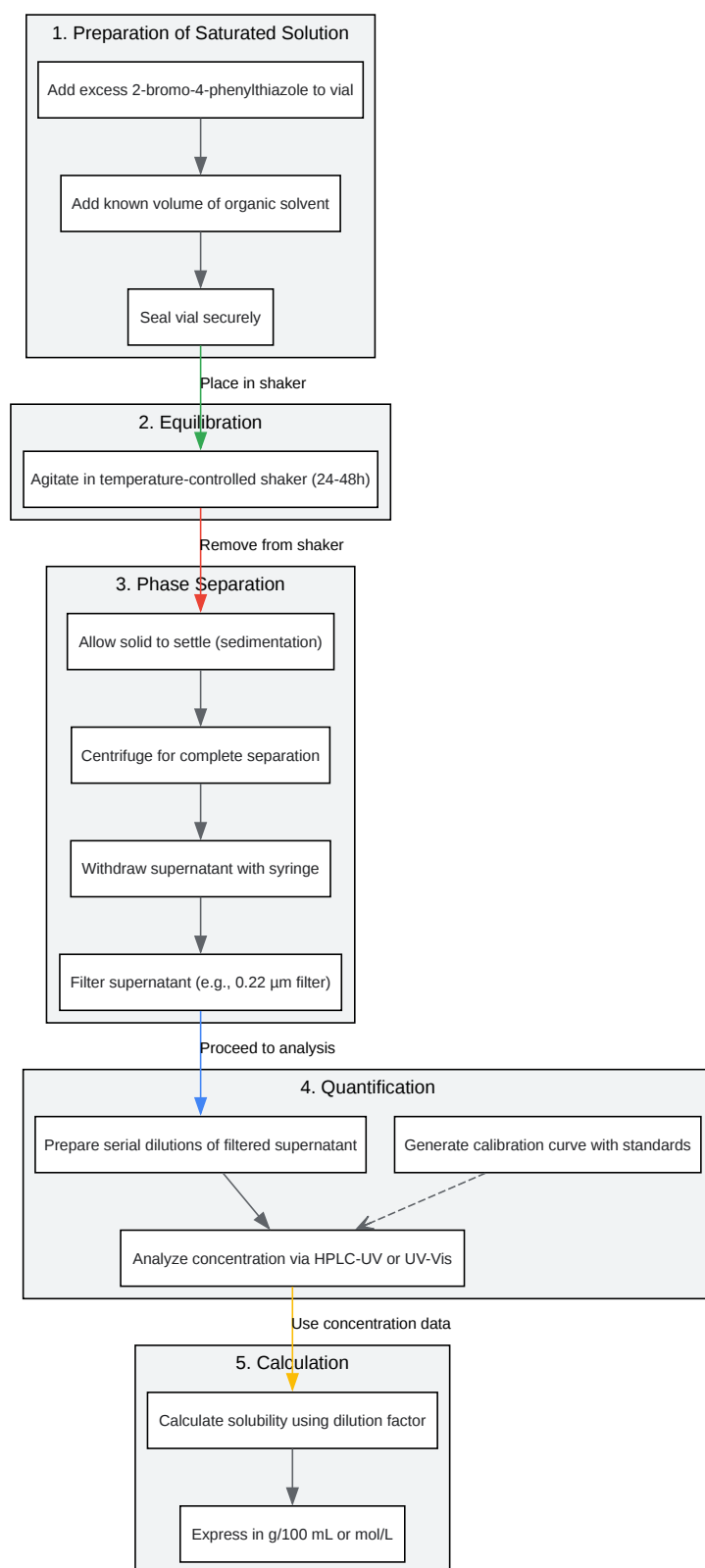
Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of solid **2-bromo-4-phenylthiazole** to a glass vial. The excess solid is crucial to ensure that a true equilibrium is reached between the dissolved and undissolved states.[\[2\]](#)
 - Accurately add a known volume of the selected organic solvent to the vial.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.[\[4\]](#)
- Phase Separation:
 - After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle by letting them stand undisturbed for several hours.
 - For a more complete separation, centrifuge the vials at a moderate speed.[\[5\]](#)
 - Carefully withdraw a known volume of the clear supernatant using a syringe.
 - Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining microscopic solid particles.[\[6\]](#)
- Quantification:
 - Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
 - Analyze the concentration of **2-bromo-4-phenylthiazole** in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[\[7\]](#)[\[8\]](#)

- Prepare a calibration curve using standard solutions of **2-bromo-4-phenylthiazole** of known concentrations to ensure accurate quantification.^[9]
- Calculation:
 - Calculate the concentration of the undissolved saturated solution by applying the dilution factor to the measured concentration of the diluted sample.
 - Express the solubility in desired units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the thermodynamic solubility of **2-bromo-4-phenylthiazole** using the shake-flask method.



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Caption: Workflow for determining the thermodynamic solubility of **2-bromo-4-phenylthiazole**.

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